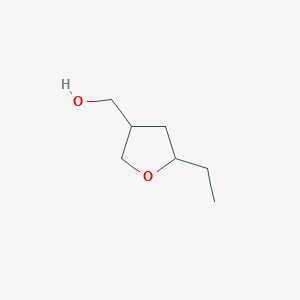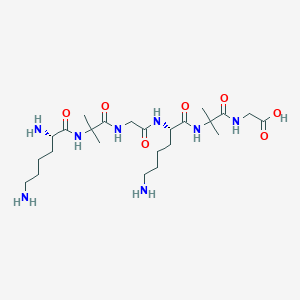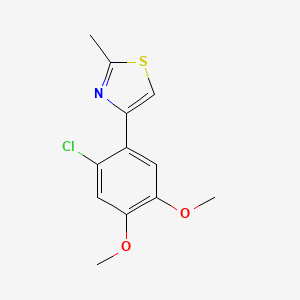
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and two methoxy groups attached to a phenyl ring, which is further connected to a thiazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzaldehyde and 2-methylthiazole.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 2-methylthiazole in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine
- (2-Chloro-4,5-dimethoxyphenyl)acetyl chloride
- (2-Chloro-4,5-dimethoxyphenyl)trimethylsilane
Uniqueness
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring structure combined with the chloro and methoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
256950-39-7 |
|---|---|
Fórmula molecular |
C12H12ClNO2S |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
4-(2-chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNO2S/c1-7-14-10(6-17-7)8-4-11(15-2)12(16-3)5-9(8)13/h4-6H,1-3H3 |
Clave InChI |
ZDTMGCBLOXNYJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=C(C=C2Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


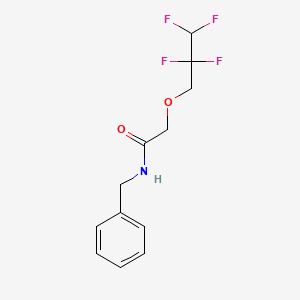
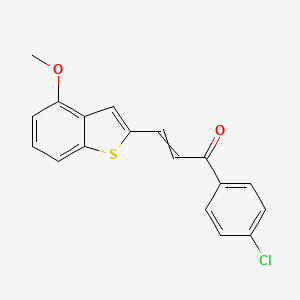

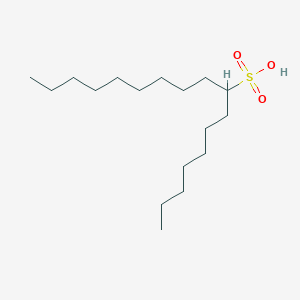
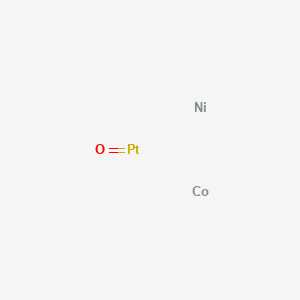
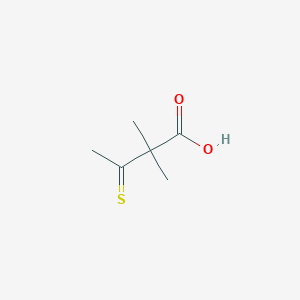
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

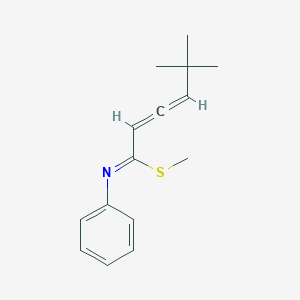
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)

